molecular formula C21H26BrNO6 B15295996 (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide

(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide

Cat. No.: B15295996
M. Wt: 468.3 g/mol
InChI Key: HJEMADGGAILIIE-XOKXSRNSSA-N
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Description

The compound (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[95101,502,1307,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide is a complex organic molecule with a unique structure It features multiple hydroxyl groups, a cyclopropylmethyl group, and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide involves multiple steps. The starting materials typically include cyclopropylmethyl derivatives and various hydroxylated intermediates. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromide ion or to convert double bonds to single bonds.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and selectivity of the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a useful probe for investigating hydrogen bonding and other molecular interactions.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for developing new therapeutics.

Industry

In industrial applications, this compound can be used as a precursor for manufacturing specialty chemicals. Its reactivity and functional groups make it suitable for producing a wide range of products, from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide lies in its combination of hydroxyl groups, a cyclopropylmethyl group, and a bromide ion. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H26BrNO6

Molecular Weight

468.3 g/mol

IUPAC Name

(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide

InChI

InChI=1S/C21H25NO6.BrH/c1-22(9-11-2-3-11)7-6-19-15-12-4-5-13(23)16(15)28-17(19)20(26,18(24)25)10-21(19,27)14(22)8-12;/h4-5,11,14,17,26-27H,2-3,6-10H2,1H3,(H-,23,24,25);1H/t14-,17-,19+,20+,21-,22?;/m1./s1

InChI Key

HJEMADGGAILIIE-XOKXSRNSSA-N

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4[C@@](C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)(C(=O)O)O)CC6CC6.[Br-]

Canonical SMILES

C[N+]1(CCC23C4C(CC2(C1CC5=C3C(=C(C=C5)O)O4)O)(C(=O)O)O)CC6CC6.[Br-]

Origin of Product

United States

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